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Executive Summary

Cadisegliatin (also known as TTP399) is a novel, orally administered small molecule that acts
as a liver-selective glucokinase activator.[1][2] It is currently in late-stage clinical development
as a potential first-in-class adjunctive therapy for Type 1 Diabetes (T1D) and has also been
investigated for Type 2 Diabetes (T2D).[3][4] By allosterically activating glucokinase (GK)
specifically in the liver, Cadisegliatin enhances hepatic glucose uptake and glycogen storage
in a glucose-dependent manner.[2] This targeted mechanism of action aims to improve
glycemic control without the increased risk of hypoglycemia or hyperlipidemia that has hindered
the development of previous non-selective glucokinase activators. Clinical trials have
demonstrated Cadisegliatin's potential to significantly reduce HbAlc levels and, notably, to
decrease the frequency of hypoglycemic events in patients with T1D.

Mechanism of Action: Liver-Selective Glucokinase
Activation

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in
pancreatic 3-cells and the liver. In the liver, GK is the rate-limiting step for glucose metabolism,
controlling the flux of glucose into both glycolysis and glycogen synthesis. Cadisegliatin is
designed to selectively activate GK in hepatocytes.
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A key aspect of its liver selectivity is that Cadisegliatin does not disrupt the crucial interaction
between glucokinase and the glucokinase regulatory protein (GKRP). In a state of low glucose,
GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. As
glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to
phosphorylate glucose. Cadisegliatin is effective in activating GK without interfering with this
essential regulatory mechanism, which is believed to contribute to its favorable safety profile,

particularly the low risk of hypoglycemia.

Signaling Pathway

The activation of hepatic glucokinase by Cadisegliatin initiates a cascade of events that leads

to increased glucose disposal.
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Figure 1: Cadisegliatin's Mechanism of Action in Hepatocytes.
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Preclinical Evidence of Liver Selectivity

Preclinical studies in various animal models, including Wistar rats, mice, and Goéttingen
minipigs, have been crucial in demonstrating the liver-selective action of Cadisegliatin. These
studies have shown that Cadisegliatin does not activate glucokinase in pancreatic [3-cells, and
consequently, does not alter insulin secretion, which is a key factor in its reduced risk of
hypoglycemia.

In Vitro Selectivity Assessment

The selectivity of glucokinase activators is typically assessed by comparing their effects on
glucokinase activity in liver versus pancreatic islet preparations.

e Glucokinase Activity Assay: The enzymatic activity of recombinant human glucokinase is
measured in the presence of varying concentrations of the activator and glucose. The
product of the reaction, glucose-6-phosphate, is quantified, often through a coupled
enzymatic reaction that results in a change in fluorescence or absorbance.

 Insulin Secretion Assay from Isolated Pancreatic Islets: To assess the effect on pancreatic 3-
cells, isolated islets are incubated with the glucokinase activator at various glucose
concentrations (e.g., hypoglycemic, normoglycemic, and hyperglycemic levels). The amount
of insulin secreted into the medium is then measured. A liver-selective compound like
Cadisegliatin would not be expected to stimulate insulin secretion, particularly at low
glucose levels.

In Vivo Assessment of Hepatic Glucose Metabolism

In vivo studies in animal models are used to confirm the effects on hepatic glucose uptake and
glycogen synthesis.

» Hepatic Glucose Uptake: The uptake of glucose by the liver can be measured using
techniques like intravital microscopy with fluorescently labeled glucose analogs (e.g., 2-
NBDG). This allows for the direct visualization and quantification of glucose mobilization into
hepatocytes.

e Hepatic Glycogen Synthesis: Following administration of the compound, liver tissue can be
collected and analyzed for glycogen content. An increase in glycogen levels would indicate
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enhanced glucose storage.

Clinical Development and Efficacy

Cadisegliatin has undergone several clinical trials, demonstrating its potential in managing
both Type 1 and Type 2 Diabetes.

Phase 2b AGATA Trial in Type 2 Diabetes

A Phase 2b, multicenter, randomized, double-blind, placebo- and active-comparator-controlled
trial (AGATA) evaluated Cadisegliatin in patients with T2D over a six-month period.

Cadisegliatin (800
mg/day)

Sitagliptin (100
mg/day)

Parameter Placebo

Number of Patients

N not specified in

N not specified in

N not specified in

abstract abstract abstract
Baseline HbAlc Not specified Not specified Not specified
Change in HbAlcat6 -0.9% (placebo- ) -
Not applicable Not specified
months subtracted, P < 0.01)
+3.2 mg/dl (P < 0.05 L .
Effect on HDL-C No significant change Not specified
vs. placebo)
Effect on Fasting -20 pg/ml (P < 0.05 o -
No significant change Not specified
Glucagon vs. placebo)
Incidence of No increase ) -~
) No increase Not specified
Hypoglycemia compared to placebo
Effect on Plasma
No detrimental effect No detrimental effect Not specified

Lipids

Table 1: Key Results from the Phase 2b AGATA Trial in Type 2 Diabetes.

Phase 2 Simplici-T1 Trial in Type 1 Diabetes

The Simplici-T1 study was a randomized, double-blind, placebo-controlled adaptive Phase 1b/2
study that assessed Cadisegliatin as an adjunctive therapy to insulin in adults with T1D.
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Parameter Cadisegliatin (800 mg/day) Placebo
Number of Patients (Part 2) 43 42
Treatment Duration 12 weeks 12 weeks
Baseline HbAlc (Part 2) ~7.6% ~7.6%
Change in HbAlc at 12 weeks

-0.14% +0.07%
(Part 2)
Placebo-Adjusted Change in -0.21% (95% CI -0.39, -0.04; P ]

Not applicable

HbAlc (Part 2) =0.018)

Frequency of ) )
_ ~40% reduction relative to .
Severe/Symptomatic Not applicable
] placebo
Hypoglycemia (Part 2)

Plasma B-hydroxybutyrate and ] ] o
) Lower than placebo Higher than Cadisegliatin
Urinary Ketones

Table 2: Key Results from the Phase 2 Simplici-T1 Trial (Part 2) in Type 1 Diabetes.

Ongoing Phase 3 CATT1 Trial in Type 1 Diabetes

Cadisegliatin is currently being evaluated in the CATT1 (Cadisegliatin as Adjunctive Therapy
to Insulin in Participants With Type 1 Diabetes) Phase 3 trial. This is a randomized, double-
blind, placebo-controlled study.
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Figure 2: Workflow of the CATT1 Phase 3 Clinical Trial.
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Pharmacokinetics and Metabolism

Detailed pharmacokinetic data from human absorption, distribution, metabolism, and excretion
(ADME) studies are not fully publicly available. However, it is known that Cadisegliatin is an
orally bioavailable small molecule. A clinical hold was briefly placed on the program due to a
chromatographic signal detected in a human ADME study, which was later determined to be an
experimental artifact. The resolution of this issue allowed for the continuation of the clinical

development program.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize a liver-
selective glucokinase activator like Cadisegliatin.

In Vitro Glucokinase Activation Assay

This protocol describes a common method to measure the activation of glucokinase by a test

compound.
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In Vitro Glucokinase Activation Assay

Prepare reaction mix:
- Buffer (e.g., Tris-HCI)
- ATP, MgCI2
- NADP+
- Glucose-6-Phosphate
Dehydrogenase (G6PDH)

Add recombinant human
glucokinase enzyme to wells

Add test compound
(e.g., Cadisegliatin)
at various concentrations

Add glucose at a fixed
concentration (e.g., 5 mM or 15 mM)

Incubate at 37°C

Measure increase in
NADPH fluorescence/absorbance
(e.g., at 340 nm) over time
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Figure 3: Experimental Workflow for In Vitro Glucokinase Activation Assay.
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In Vivo Hepatic Glucose Uptake Assay

This protocol outlines a method for assessing hepatic glucose uptake in a mouse model.

In Vivo Hepatic Glucose Uptake Assay

Administer test compound
(e.g., Cadisegliatin) or vehicle
to mice

Anesthetize mouse and
prepare for intravital microscopy
of the liver

Inject fluorescent glucose
analog (e.g., 2-NBDG)
retro-orbitally

Acquire time-lapse confocal
microscopy images of the liver

Quantify the rate of
fluorescence increase in
hepatocytes over time

Compare glucose uptake rate
between treated and
vehicle groups
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Figure 4: Experimental Workflow for In Vivo Hepatic Glucose Uptake Assay.

Conclusion

Cadisegliatin represents a promising advancement in the treatment of diabetes, particularly for
individuals with T1D who face the dual challenges of hyperglycemia and iatrogenic
hypoglycemia. Its liver-selective mechanism of action, which enhances the natural glucose-
sensing and disposal pathways in the liver without stimulating insulin secretion, offers the
potential for improved glycemic control with a favorable safety profile. The data from completed
and ongoing clinical trials will be critical in fully elucidating the therapeutic role of this first-in-
class oral adjunctive therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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